DL-Xylose

Catalog No.
S564365
CAS No.
58-86-6
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Xylose

CAS Number

58-86-6

Product Name

DL-Xylose

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
555.0 mg/mL

Synonyms

D Xylose, D-Xylose, Xylose

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

Substrate for Enzyme and Microbial Studies

  • Xylose Fermentation: DL-Xylose serves as a substrate for studying xylose-fermenting microorganisms like yeast and bacteria. Researchers investigate their metabolic pathways for converting xylose into biofuels or other valuable products []. This knowledge is crucial for developing efficient bioconversion processes for renewable energy production.
  • Enzyme Activity Assays: DL-Xylose acts as a substrate for enzymes like xylanases and xylosidases. By monitoring the breakdown of DL-Xylose by these enzymes, researchers can assess their activity and understand their role in biomass degradation []. This information is valuable in fields like bioremediation and development of industrial enzymes for various applications.

Model Compound for Chemical Research

  • Chemical Synthesis: DL-Xylose, due to its relatively simple structure, serves as a starting material for the synthesis of more complex carbohydrates. Researchers use it to develop new synthetic methods and explore carbohydrate chemistry. This knowledge is fundamental for developing novel drugs, functional materials, and understanding carbohydrate-based biological processes.
  • Crystallization Studies: The crystallization behavior of DL-Xylose is of interest to researchers studying crystal engineering and material science. By understanding the factors influencing its crystal formation, scientists can develop methods for growing high-quality crystals of other important molecules [].

Diagnostic Tool in Medicine

  • D-Xylose Absorption Test: A medical application of DL-Xylose involves its use in the D-Xylose absorption test. This test helps diagnose malabsorption syndromes in the small intestine []. After ingestion, healthy individuals efficiently absorb D-Xylose (a specific isomer of DL-Xylose) from the gut. Abnormal absorption can indicate digestive disorders.

DL-Xylose, also known as (±)-xylose, is a five-carbon sugar (pentose) with the chemical formula C5_5H10_{10}O5_5. It exists as a white, crystalline carbohydrate that is naturally found in various plant materials, particularly in hemicellulose, which is a component of plant cell walls. The "DL" designation indicates that it is a racemic mixture containing equal parts of the two stereoisomers: D-xylose and L-xylose. The structure features five hydroxyl groups (OH) attached to a linear carbon chain and a carbonyl group (C=O) at one end. DL-Xylose is not directly fermentable by humans but is metabolized by certain microorganisms, playing a crucial role in xylose metabolism and energy generation .

DL-Xylose can undergo various chemical transformations, primarily involving dehydration and isomerization. Key reactions include:

  • Dehydration to Furfural: Under acidic conditions, DL-xylose can be dehydrated to form furfural, an important platform chemical used in the production of various industrial chemicals .
  • Isomerization: DL-Xylose can isomerize to other sugars such as xylulose and lyxose through acid-catalyzed mechanisms .
  • Thermal Decomposition: At elevated temperatures, DL-xylose can decompose to produce organic acids and char .

DL-Xylose can be synthesized through several methods:

  • Hydrolysis of Hemicellulose: The most common method involves hydrolyzing hemicellulose from plant materials such as wood or straw using acid treatments .
  • Enzymatic Conversion: Specific enzymes can convert other sugars into DL-xylose, allowing for its production from various carbohydrate sources .
  • Chemical Synthesis: Laboratory methods may also synthesize DL-xylose through

DL-Xylose has several important applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to its functional groups .
  • Food Industry: Used as a sweetener and dietary supplement.
  • Pharmaceuticals: It can be utilized in the formulation of certain medications and supplements .

Studies have explored the interactions of DL-xylose with various catalysts during its conversion to valuable chemicals like furfural. For instance, the use of Lewis and Brønsted acid catalysts has been shown to enhance the yield of furfural from DL-xylose significantly . Additionally, research into its metabolic pathways in microorganisms reveals potential interactions with enzymes that facilitate xylose utilization .

DL-Xylose shares structural similarities with other pentoses and hexoses but exhibits unique properties due to its specific stereochemistry and functional groups. Here are some similar compounds:

CompoundStructureUnique Features
D-XyloseC5_5H10_{10}O5_5Pure stereoisomer; more readily metabolized by humans compared to DL-xylose.
L-XyloseC5_5H10_{10}O5_5Pure stereoisomer; less common in nature than D-xylose.
D-RiboseC5_5H10_{10}O5_5Key component in RNA; involved in cellular metabolism.
D-ArabinoseC5_5H10_{10}O5_5Found in plant polysaccharides; distinct metabolic pathways compared to xylose.

DL-Xylose's unique racemic nature allows it to participate in different

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Solid

Color/Form

Monoclinic needles or prisms
White crystalline powde

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Taste

Very sweet

Density

1.525 @ 20 °C/4 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

153-154 °C
90.5 °C

UNII

A1TA934AKO

Related CAS

25702-75-4

Drug Indication

The predominant everyday nutritional usage of xylose is as a parent sugar alcohol from which another sugar alcohol - xylitol- can be derived from and used as an extremely common food additive or sweetener to be used in place of regular sugars as a lower calorie alternative. Alternatively, xylose was also involved in a procedure known as a D-xylose absorption test that used to be employed to evaluate how well an individual was capable of absorbing a simple sugar like D-xylose from the intestines. By measuring the amount of D-xylose in urine and blood samples after an individual ingested a certain amount of the simple sugar dissolved in some water, the test sought to determine if nutrients were being properly absorbed in the patient's gastrointestinal tract.

Therapeutic Uses

XYLOSE BLOOD LEVEL MEASUREMENTS...TO DETERMINE WHETHER ABNORMALLY LOW URINARY XYLOSE EXCRETION IS DUE TO IMPAIRED ABSORPTION OR RENAL INSUFFICIENCY. BLOOD XYLOSE LEVELS /DETERMINED/ 2 HR AFTER INGESTION OF 25 G DOSE.
/DIFFERENTIATE/ STEATORRHEA CAUSED BY PANCREATIC INSUFFICIENCY FROM THAT CAUSED BY MALABSORPTION /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.
EVALUATE INTESTINAL ABSORPTION...DIAGNOSIS OF MALABSORPTIVE STATES DUE TO DISEASES INVOLVING INTESTINAL MUCOSA /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.
DIAGNOSIS OF MALABSORPTIVE STATES DUE TO...SURGICAL RESECTION. /ASSESS/ DEG OF IMPAIRED ABSORPTION OR EXTENT OF RESPONSE TO THERAPY /5 G DISSOLVED IN 250 ML WATER & ADMIN ORALLY. ADDITIONAL FLUIDS PERMITTED. URINE COLLECTED IN 2 CONSECUTIVE PERIODS OF 2 & 3 HR. XYLOSE CONTENT DETERMINED/.
FOR INFANTS, YOUNG CHILDREN OR ELDERLY INCONTINENT PATIENTS...XYLOSE BLOOD LEVELS MAY BE USED TO EVALUATE INTESTINAL ABSORPTION /500 MG/KG BODY WT (OR MAX OF 25 G) AS 5-10% AQ SOLN, ORAL. XYLOSE LEVELS ARE DETERMINED IN BLOOD SAMPLES TAKEN 30 MIN, 1 HR, & 2 HR AFTER XYLOSE ADMIN/.

Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.

Other CAS

58-86-6
41247-05-6
25990-60-7

Absorption Distribution and Excretion

When 12 normal healthy subjects were given an intravenous D-xylose dosing of 10 grams and then an oral dose of 25 grams a week later, the observed absorption percentage was about 69.4% (p < 0.002) and the observed absorption rate was approximately 1.03/hr (p< 0.05). The maximum concentration observed in the subjects was 0.53 mg/L with 71 minutes being the time to reach the maximum concentration. The absolute bioavailability recorded was 69%.
In patients with normal kidney function, renal excretion accounts for approximately half (50%) of their total D-xylose elimination. Any non-renal D-xylose elimination is presumed to be hepatic clearance.
The volume of distribution observed for d-xylose in normal healthy subjects is 0.22 L/kg.
The renal clearance rate observed in healthy individuals is 89 ml/min. The accompanying plasma and non-renal clearances are 180 and 91 ml/min, respectively.
XYLOSE HAS BEEN SHOWN TO GET INTO AQ HUMOR /OF RATS/ FROM GENERAL CIRCULATION & THEREFORE TO HAVE ACCESS TO LENS.
/ABSORBED/ FROM GI TRACT...5-G DOSES...ABSORBED MORE RAPIDLY & COMPLETELY THAN ARE 25-G DOSES...AT LEAST 60%...ABSORBED IN PROXIMAL PART OF SMALL INTESTINE... NOT DEPENDENT UPON PRESENCE OF BILE OR PANCREATIC JUICE.../PEAK BLOOD LEVELS/ 1 TO 2 HR...TO 0 AFTER...5 HR /HUMAN, ORAL 5 OR 25 G/.
PLASMA HALF-LIFE...ABOUT 1 HR /IV ADMIN/...ABOUT 60%...METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, &...UNIDENTIFIED METABOLITES...EXCRETED IN URINE...ABOUT 25% OF 25 G /DOSE/ & ABOUT 35% OF 5 G /DOSE/ EXCRETED UNCHANGED IN URINE WITHIN 5 HR /HUMAN, ORAL/.
URINARY EXCRETION /MAINLY BY/ GLOMERULAR FILTRATION...SOME TUBULAR RESORPTION MAY OCCUR /HUMAN, ORAL/.
For more Absorption, Distribution and Excretion (Complete) data for (D)-XYLOSE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The most common and traditional metabolism pathway for xylose is the oxidoreductase pathway (or xylose reductase-xylitol dehydrogenase, XR-XDH pathway). In this pathway, xylose is first reduced to xylitol using the xylitol dehydrogenase (XDH) enzyme with NADH or NADPH. The resultant xylitol is subsequently oxidized to D-xylulose by the xylitol dehydrogenase (XDH) enzyme while utilizing the cofactor NAD. Finally, the D-xylulose is phosphorylated by an ATP utilizing kinase (xylulose kinase enzyme) to generate D-xylulose-5-phosphate, which serves as an intermediate in the pentose phosphate pathway for nucleotide synthesis.
...RAT-LIVER MICROSOMES CATALYZE THE TRANSFER OF...XYLOSE TO BILIRUBIN, FROM...UDP-XYLOSE...
ABOUT 60% OF ABSORBED XYLOSE IS METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, & OTHER UNIDENTIFIED METABOLITES /HUMAN, ORAL/.
AFTER IP INJECTION OF (14)C-LABELED D-XYLOSE INTO GUINEA PIGS, 10.8 OF RADIOACTIVITY WAS RECOVERED AS EXPIRED CARBON DIOXIDE IN 4 HR & 41.3 AS URINARY (14)CARBON IN 5 HR. APPROX 60 OF URINARY RADIOACTIVITY WAS D-XYLOSE.
(14)C-LABELED D-XYLONIC ACID WAS OXIDIZED TO LABELED CARBON DIOXIDE BY INTACT ANIMALS & IN VITRO BY KIDNEY & LIVER. OXIDATION OF D-XYLOSE BY GUINEA PIG PROBABLY INVOLVES ITS INITIAL CONVERSION TO D-XYLONIC ACID & SUBSEQUENT DECARBOXYLATION.
IN VITRO KIDNEY & LIVER COULD OXIDIZE D-XYLOSE TO CARBON DIOXIDE. LIVER EXTRACT COULD CATALYZE CONVERSION TO D-XYLONIC ACID WITH PYRIDINE NUCLEOTIDE AS COFACTOR. THIS ENZYME ACTIVITY WAS DIFFERENT FROM HEPATIC GLUCOSE DEHYDROGENASE.

Wikipedia

Xylose
Ramipril

Drug Warnings

URINARY EXCRETION OF XYLOSE IN PATIENTS OLDER THAN 60 YR OF AGE IS USUALLY LOW...XYLOSE TEST SHOULD BE USED IN PREGNANT WOMEN OR WOMEN WHO MAY BECOME PREGNANT ONLY WHEN POTENTIAL BENEFITS OUTWEIGH POSSIBLE HAZARDS.
CONDITIONS WHICH CAN PRODUCE "FALSE-POS" TEST VALUES INCLUDE VOMITING, GASTRIC STASIS, THYROID DYSFUNCTION & SEVERE DIARRHEA FOLLOWING INGESTION OF TEST DOSE. PATIENTS WITH THYROTOXICOSIS HAVE SHOWN INCREASED URINARY EXCRETION OF XYLOSE.
USE OF XYLOSE TEST REQUIRES CLOSE ATTENTION TO TECHNICAL DETAILS...IN PATIENTS WITH IMPAIRED RENAL FUNCTION, DEHYDRATION, INADEQUATE CIRCULATING BLOOD VOL, EDEMA OR MASSIVE ASCITES, URINARY EXCRETION OF D-XYLOSE WILL BE LOWER THAN NORMAL & THUS PRODUCE "FALSE-POS" TEST VALUES.

Biological Half Life

The elimination half-life observed in healthy individuals is 75 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Humectant

Methods of Manufacturing

Isolation from corn cobs by boiling with 8% sulfuric acid. Peanut shells & cottonseed hulls also are practical sources of xylose.

General Manufacturing Information

D-Xylose: ACTIVE
Upon heating with water in closed tube to 140 °C or by boiling with dil H2SO4 furfurol is formed. Hydrazones of D-xylose are more sol than those of L-arabinose & used to separate the 2 sugars.

Analytic Laboratory Methods

AOAC 950.57. Arabinose, Galactose, and Xylose and other sugars in sugars and sirups.

Clinical Laboratory Methods

D-XYLULOSE & D-XYLOSE DETERMINATION WITH D-XYLOSE ISOMERASE BY SPECTROPHOTOMETRY OR COLORIMETRY. DP BURMA & BL HORECKER, J BIOL CHEM 231, 1053 (1958).
METHOD OF ESTIMATING XYLOSE DETECTING COLOR @ 410 NM.

Interactions

D-XYLOSE RELIEVED INHIBITION BY PUROMYCIN & CYCLOHEXIMIDE OF INCORPORATION OF ACETATE INTO CHONDROITIN SULFATE IN WHOLE TIBIAS & FEMURS OF EMBRYONIC CHICKEN CARTILAGE.
ADDN OF GUAR TO ORAL DOSAGE OF D-XYLOSE SLOWED DOWN GI ABSORPTION OF D-XYLOSE IN VOLUNTEERS. TOTAL AMT ABSORBED & PLASMA T/2 OF D-XYLOSE WERE NOT AFFECTED.
CONCOMITANT ADMIN OF INDOMETHACIN, NEOMYCIN, PHENFORMIN, COLCHICINE, OR LARGE DOSES OF AMINOSALICYLIC ACID WITH D-XYLOSE INHIBITS INTESTINAL ABSORPTION OF D-XYLOSE /REDUCING/ QUANTITIES OF SUGAR BEING EXCRETED...ASPIRIN /REDUCES URINARY EXCRETION OF D-XYLOSE/ APPARENTLY BY ALTERING RENAL FUNCTION.

Stability Shelf Life

STABLE @ ROOM TEMP

Dates

Modify: 2023-08-15
Chattopadhyay S, Raychaudhuri U, Chakraborty R: Artificial sweeteners - a review. J Food Sci Technol. 2014 Apr;51(4):611-21. doi: 10.1007/s13197-011-0571-1. Epub 2011 Oct 21. [PMID:24741154]
Lee SM, Jellison T, Alper HS: Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae. Appl Environ Microbiol. 2012 Aug;78(16):5708-16. doi: 10.1128/AEM.01419-12. Epub 2012 Jun 8. [PMID:22685138]
Iizuka K, Horikawa Y: ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome. Endocr J. 2008 Aug;55(4):617-24. Epub 2008 May 19. [PMID:18490833]
Craig RM, Murphy P, Gibson TP, Quintanilla A, Chao GC, Cochrane C, Patterson A, Atkinson AJ Jr: Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure. J Lab Clin Med. 1983 Mar;101(3):496-506. [PMID:6827177]
Craig RM, Atkinson AJ Jr: D-xylose testing: a review. Gastroenterology. 1988 Jul;95(1):223-31. [PMID:3286361]
Nancy B. Cummings, S. Klahr (2012). Chronic Renal Disease: Causes, Complications, and Treatment. Springer Science & Business Media.
Sugar Alcohols (Polyols) and Polydextrose Used as Sweeteners in Foods - Food Safety - Health Canada
U.S. Food & Drug Administration: High-Intensity Sweeteners
MedlinePlus: D-xylose absorption

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